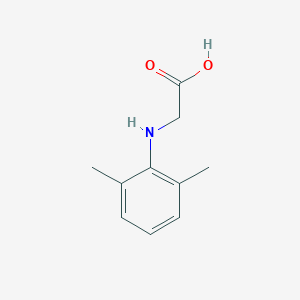

Glycine, N-(2,6-dimethylphenyl)-

Description

Contextualization within N-Aryl Glycine (B1666218) Derivatives and Amide Chemistry

Glycine, N-(2,6-dimethylphenyl)- belongs to the broader class of N-aryl glycine derivatives. These compounds are characterized by a glycine core where the nitrogen atom is attached to an aromatic ring. This structural motif is a cornerstone in medicinal chemistry and materials science. The amide bond within these molecules is a critical functional group, known for its planarity and ability to participate in hydrogen bonding, which influences the conformational rigidity and intermolecular interactions of the molecule. nih.gov The presence of the N-aryl group significantly impacts the chemical properties of the glycine backbone, particularly the reactivity of the α-carbon. ehu.es

The 2,6-dimethylphenyl substituent in Glycine, N-(2,6-dimethylphenyl)- introduces significant steric hindrance around the nitrogen atom. This steric bulk can influence the compound's reactivity, for example, by affecting the ease of rotation around the N-aryl bond and influencing the approach of reactants.

Below is a table summarizing the key properties of Glycine, N-(2,6-dimethylphenyl)-.

| Property | Value |

| IUPAC Name | 2-(2,6-dimethylanilino)acetic acid |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| CAS Number | 103095-36-9 |

| Physical Appearance | White solid |

| Melting Point | 152-154 °C rsc.orgrsc.org |

Significance in Synthetic Organic Chemistry Research

The significance of Glycine, N-(2,6-dimethylphenyl)- and other N-aryl glycine derivatives in synthetic organic chemistry has grown substantially with the advent of modern synthetic methodologies, particularly in the realm of photoredox catalysis. nih.govresearchgate.netresearcher.life These compounds serve as versatile precursors for the generation of α-aminoalkyl radicals, imines, or iminium ions under mild, visible-light-promoted conditions. nih.govresearchgate.net These reactive intermediates can then participate in a variety of bond-forming reactions.

Recent research has highlighted the utility of N-aryl glycines in:

Aminomethylation Reactions: They are used to introduce an aminomethyl group into various molecules, a fundamental transformation in the synthesis of natural products and functional molecules. nih.govresearchgate.net

Radical-Radical Cross-Coupling Reactions: The generation of radicals from N-aryl glycines allows for their coupling with other radical species. researchgate.net

Annulation Reactions: They can be used to construct N-heterocycles through radical-triggered cyclization processes. researchgate.net

Synthesis of Non-Proteinogenic α-Amino Acids: The functionalization of the α-carbon of N-aryl glycines provides a direct route to unnatural amino acids, which are valuable in drug discovery and peptide science. acs.orgnih.gov

A notable synthesis of Glycine, N-(2,6-dimethylphenyl)- involves a mild and efficient one-pot, two-step procedure starting from 2-chloro-N-(2,6-dimethylphenyl) acetamide (B32628). This method utilizes copper(II) chloride dihydrate and potassium hydroxide (B78521). rsc.orgrsc.org The reaction proceeds through the formation of a 1,4-diarylpiperazine-2,5-dione intermediate, which is subsequently cleaved to afford the desired N-aryl glycine. rsc.orgrsc.org

The following table outlines a reported synthesis of N-(2,6-dimethylphenyl)glycine. rsc.orgrsc.org

| Reactant | Reagents | Conditions | Product | Yield |

| 2-chloro-N-(2,6-dimethylphenyl) acetamide | 1. CuCl₂·2H₂O, KOH, Acetonitrile2. Ethanolic KOH | Reflux | N-(2,6-dimethylphenyl)glycine | 85% rsc.orgrsc.org |

Current Research Gaps and Theoretical Frameworks for Further Exploration

While significant progress has been made in the application of N-aryl glycine derivatives, several research gaps and areas for further exploration remain.

Current Research Gaps:

Stereoselective Transformations: Achieving high levels of enantioselectivity in reactions involving radicals generated from N-aryl glycines remains a challenge. While some progress has been made, the development of more general and efficient chiral catalysts is an active area of research. rsc.org

Broader Substrate Scope: Expanding the range of reaction partners that can effectively couple with the reactive intermediates derived from N-aryl glycines is crucial for enhancing the synthetic utility of this class of compounds.

Green Chemistry Approaches: While photoredox catalysis is often considered a greener alternative, the development of more sustainable methods, such as using recyclable heterogeneous photocatalysts and environmentally benign solvents, is an ongoing pursuit. acs.org

Theoretical Frameworks for Further Exploration:

Computational Studies: Density Functional Theory (DFT) calculations have been instrumental in elucidating the reaction mechanisms of N-aryl glycine derivatives. ehu.esacs.org These studies have helped to understand the nature of the key intermediates, such as whether an imine or iminium ion is the active electrophilic species in certain cross-dehydrogenative couplings. ehu.esacs.org Further computational work can aid in predicting reactivity, designing new catalysts, and understanding the role of substituents on the aryl ring. oup.com

Mechanistic Investigations: Detailed mechanistic studies, including kinetic analysis and the isolation or trapping of intermediates, are essential for a deeper understanding of the reaction pathways. scispace.com For example, computational studies have highlighted the importance of the N-aryl group in delocalizing radical intermediates, which influences their reactivity. ehu.es These insights provide a theoretical framework for designing substrates with tailored reactivity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dimethylanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-4-3-5-8(2)10(7)11-6-9(12)13/h3-5,11H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOQHEWCUXULLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356565 | |

| Record name | Glycine, N-(2,6-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103095-36-9 | |

| Record name | Glycine, N-(2,6-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Pathways and Methodologies for Glycine, N 2,6 Dimethylphenyl

Optimization of Established Synthetic Routes for Enhanced Yield and Selectivity

Established methods for synthesizing N-aryl glycines, including Glycine (B1666218), N-(2,6-dimethylphenyl)-, often involve the reaction of an aniline (B41778) with an α-haloacetate. nih.gov One common route is the reaction of 2,6-dimethylaniline (B139824) with ethyl chloroacetate (B1199739) in a polar protic solvent, facilitated by a base like sodium acetate. nih.gov Subsequent hydrolysis of the resulting ester yields the desired N-aryl glycine. nih.gov Another approach involves the acylation of 2,6-dimethylaniline with 2-methoxyacetyl chloride in the presence of a base.

A notable one-pot procedure for N-aryl glycines starts from 2-chloro-N-aryl acetamides. rsc.orgrsc.org This method utilizes copper(II) chloride dihydrate and potassium hydroxide (B78521) in acetonitrile (B52724) under reflux conditions. rsc.orgrsc.org The reaction proceeds through a 1,4-diarylpiperazine-2,5-dione intermediate, which is then cleaved with ethanolic potassium hydroxide to give the final product in high yields. rsc.orgrsc.org This procedure is efficient and tolerates a range of substituents on the aromatic ring. rsc.orgrsc.org

Evaluation of Reaction Kinetics and Thermodynamic Parameters

The study of reaction kinetics and thermodynamics is crucial for optimizing synthetic protocols. While specific kinetic data for the synthesis of Glycine, N-(2,6-dimethylphenyl)- is not extensively detailed in the provided results, general principles can be applied. For instance, in the synthesis of N-(2,6-Dimethylphenyl)-2-methoxyacetamide, maintaining the reaction temperature below 20°C is important for selective substitution. The rate of hydrolysis of the amide bond is dependent on both pH and temperature.

Theoretical calculations using methods like Density Functional Theory (DFT) can provide insights into the thermodynamic parameters of glycine and its derivatives in solution. biomedres.us These calculations can help in understanding the solvation process and the reactivity of the molecule. biomedres.us For instance, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the molecule's reactivity. biomedres.us

Table 1: Reaction Conditions for the Synthesis of N-Aryl Glycines and Related Compounds

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

| 2,6-dimethylaniline | Ethyl bromoacetate, Sodium acetate | Ethanol | Stirring for 6h | Ethyl[(2,6-dimethylphenyl)amino]acetate | 72% chemicalbook.com |

| 2-chloro-N-aryl acetamides | CuCl₂·2H₂O, KOH | Acetonitrile | Reflux | N-aryl glycines | High yields rsc.orgrsc.org |

| 2,6-Dimethylaniline | 2-methoxyacetyl chloride, Sodium acetate | Acetic acid | <20°C | N-(2,6-Dimethylphenyl)-2-methoxyacetamide | - |

Mechanistic Studies of Multi-Step Reaction Sequences

Understanding the reaction mechanism is key to optimizing a synthetic route. For the one-pot synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides, a plausible mechanism has been proposed. rsc.orgrsc.org The reaction is initiated by the coordination of the carbonyl oxygen of the acetamide (B32628) to the copper(II) salt, forming an oxonium ion. rsc.orgrsc.org This intermediate is stabilized by resonance. rsc.orgrsc.org A base, such as potassium hydroxide, then facilitates the removal of a proton, leading to a metaloxy imine. rsc.orgrsc.org This is followed by an intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione intermediate. rsc.orgrsc.org The final step involves the cleavage of this intermediate with ethanolic potassium hydroxide to yield the N-aryl glycine. rsc.orgrsc.org

Development of Novel Synthetic Approaches

The development of new synthetic methods is driven by the need for more efficient, cost-effective, and environmentally friendly processes.

Green Chemistry Principles in Synthesis (e.g., Catalysis, Solvent-Free Reactions)

Green chemistry principles are increasingly being applied to the synthesis of organic compounds. This includes the use of catalysts to improve reaction efficiency and the development of solvent-free reaction conditions. nih.gov For example, the synthesis of N-(2,6-Dimethylphenyl)acetamide can be achieved under solvent-free conditions by heating 2,6-dimethylaniline with excess acetic anhydride (B1165640). Catalysts like sulfuric acid or zinc chloride can accelerate this reaction.

The use of water as a solvent is another key aspect of green chemistry. nih.gov A sustainable method for synthesizing glycine betaine (B1666868) derivatives from cyclic tertiary amines and aryl diazoacetates has been reported using water as the solvent under blue LED irradiation. nih.gov While not directly applied to Glycine, N-(2,6-dimethylphenyl)-, this demonstrates the potential for aqueous, metal-free synthesis of related compounds. nih.gov Additionally, solvent-free synthesis of para-hydroxyaryl ketones has been achieved by reacting 2,6-DMP with acyl chlorides using trifluoromethanesulfonic acid as a catalyst, resulting in high yields and short reaction times. mdpi.com

Application of Modern Coupling Reactions

Modern coupling reactions have revolutionized the synthesis of complex organic molecules. Copper-catalyzed coupling reactions, in particular, have been widely used for the formation of carbon-nitrogen bonds. chimia.ch For instance, the Ullmann-type coupling of aryl halides with various nucleophiles, including amino acids, can be promoted by copper(I) iodide and a ligand such as L-proline or N,N-dimethylglycine. chimia.ch These reactions have found applications in large-scale preparations. chimia.ch

Photoredox catalysis is another modern tool that has been employed for the synthesis of N-aryl glycine derivatives. nih.govresearchgate.net For example, the photoredox Mannich-type reaction between an N-aryl glycine and a silyl (B83357) enol ether can be catalyzed by 5-amino fluorescein (B123965) and indium(III) bromide under visible light. nih.govresearchgate.net Cross-dehydrogenative coupling of N-aryl glycines with indoles has also been achieved using mesoporous graphitic carbon nitride as a heterogeneous organocatalyst. nih.govresearchgate.net

Asymmetric Synthesis of Chiral Analogues (if applicable to potential chiral centers in derivatives)

While Glycine, N-(2,6-dimethylphenyl)- itself is not chiral, the development of asymmetric methods is crucial for the synthesis of its chiral derivatives, which may have important biological activities. ontosight.ai Chiral α-aryl glycines are key components of several bioactive molecules. scispace.com

One approach to asymmetric synthesis involves the use of chiral catalysts. Nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters has been shown to be an efficient method for producing chiral α-aryl glycines with high yields and enantioselectivities. scispace.com The use of chiral dialkyl phosphine (B1218219) ligands, such as (R,R)-BenzP*, has proven to be particularly effective. scispace.com

Another strategy employs chiral auxiliaries. Chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand, such as (S)-o-[N-(N-benzylprolyl)amino]benzophenone, can be used for the asymmetric synthesis of α-amino acids. researchgate.netmdpi.com Alkylation of these complexes with various electrophiles proceeds with high diastereoselectivity. researchgate.netmdpi.com The chiral auxiliary can then be removed to afford the desired enantiomerically pure amino acid. researchgate.netmdpi.com This methodology has been successfully applied to the synthesis of (S)-2',6'-dimethyltyrosine. researchgate.net

Flow Chemistry and Continuous Processing for Efficient Synthesis

The application of flow chemistry and continuous processing represents a significant advancement in the synthesis of "Glycine, N-(2,6-dimethylphenyl)-" and its precursors. This modern approach offers numerous advantages over traditional batch methods, including enhanced safety, improved reaction control, higher yields, and greater scalability. The synthesis of the immediate precursor to "Glycine, N-(2,6-dimethylphenyl)-", which is 2-chloro-N-(2,6-dimethylphenyl)acetamide, has been a particular focus of optimization using continuous flow methodologies.

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors. This technique provides superior control over reaction parameters such as temperature, pressure, and reaction time by leveraging the high surface-area-to-volume ratio of the reactors. Such precise control is crucial for optimizing the synthesis of pharmaceutical intermediates like "Glycine, N-(2,6-dimethylphenyl)-".

The synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide, a key step in the production of "Glycine, N-(2,6-dimethylphenyl)-", has been successfully optimized using a radial continuous flow synthesizer. researchgate.net In this process, solutions of 2,6-dimethylaniline and chloroacetyl chloride are pumped into the synthesizer to screen various reaction conditions rapidly. researchgate.net This methodology allows for the efficient identification of optimal solvent, temperature, and residence time to maximize product yield and purity. researchgate.net

A screening of conditions for the synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide (referred to as Li-1 in the study) from 2,6-dimethylaniline and 2-chloroacetyl chloride demonstrated the high reproducibility of this reaction in short reaction times at room temperature. nii.ac.jp The use of N-methyl-2-pyrrolidone (NMP) as a solvent was found to be effective. researchgate.net

The table below presents a selection of the screening conditions for the continuous flow synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide.

Table 1: Screening of Conditions for the Continuous Flow Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide

| Entry | Solvent | Concentration of 2,6-dimethylaniline (M) | Concentration of Chloroacetyl chloride (M) | Temperature (°C) | Residence Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | NMP | 1 | 1.15 | Room Temp. | 20 | 95 |

This data is adapted from a study on the optimization of Lidocaine synthesis in a radial synthesizer. nii.ac.jp

The successful application of flow chemistry to the synthesis of the chloroacetamide precursor highlights the potential for developing a fully continuous process for "Glycine, N-(2,6-dimethylphenyl)-". Such a process would likely involve the subsequent reaction of the in-situ generated 2-chloro-N-(2,6-dimethylphenyl)acetamide with a suitable reagent to form the glycine moiety, all within a connected series of flow reactors. This integrated approach would minimize manual handling of intermediates, reduce waste, and allow for on-demand production, thereby aligning with the principles of green chemistry and efficient manufacturing. researchgate.net

Mechanistic Investigations of Chemical Transformations Involving Glycine, N 2,6 Dimethylphenyl

Reactivity Studies of the Carboxyl Group

The carboxyl group is a primary site for chemical modifications, including esterification, amidation, and decarboxylation. wikipedia.org

Esterification and Amidation Reaction Mechanisms

Esterification and amidation of carboxylic acids are fundamental transformations in organic synthesis. researchgate.netthieme-connect.com These reactions typically proceed via activation of the carboxyl group.

Esterification: The formation of esters from Glycine (B1666218), N-(2,6-dimethylphenyl)- can be achieved through various methods. One common approach involves the use of dehydrating agents or catalysts that facilitate the reaction with an alcohol. For instance, silyl (B83357) esters can be formed as reactive intermediates which then react with alcohols. thieme-connect.com Another method involves the reaction with alkyl halides in the presence of a base.

Amidation: The synthesis of amides from Glycine, N-(2,6-dimethylphenyl)- involves its reaction with an amine, often requiring a coupling reagent to activate the carboxylic acid. researchgate.netthieme-connect.com Commercially available silanes can be used as coupling reagents, providing a mild and efficient alternative to stoichiometric coupling reagents. thieme-connect.com The reaction proceeds through the in situ formation of a silyl ester intermediate, which then acylates the amine. thieme-connect.com The use of silylating agents like trimethylsilyl-1H-imidazole has also been reported for amide bond formation. thieme-connect.com

A plausible mechanism for amidation using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) involves the initial reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the corresponding amide and dicyclohexylurea as a byproduct. gcwgandhinagar.com

Decarboxylation Pathways and Related Reactions

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a significant reaction for N-aryl glycines. nih.gov This process can be initiated under various conditions, including thermal, oxidative, or photoredox catalysis. nih.govrsc.org

N-phenyl glycine and its derivatives can undergo fluorescein-catalyzed decarboxylation to provide a methyleneamino synthon, which can then participate in further reactions like α-amino-alkylation. rsc.org Decarboxylative annulation of 3-formyl chromones with N-substituted glycine derivatives has been achieved using a copper catalyst and a peroxide initiator. rsc.org Furthermore, decarboxylative coupling reactions of N-phenyl glycine with various partners have been reported under visible light irradiation in the presence of a photosensitizer. nih.gov

The mechanism of decarboxylation often involves the formation of a radical intermediate. For instance, in photoredox-catalyzed reactions, the N-aryl glycine can be oxidized to a carboxyl radical, which then undergoes decarboxylation to form an α-amino radical. This radical can then engage in various coupling reactions.

Reactivity Studies of the Secondary Amine Functionality

The secondary amine in Glycine, N-(2,6-dimethylphenyl)- is a key site for functionalization, enabling the introduction of various substituents.

N-Alkylation and N-Acylation Mechanistic Studies

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved through several methods. monash.edumdpi.com A common strategy involves the reaction with an alkyl halide in the presence of a base. monash.edu For example, N-tosyl α-amino acids can be alkylated using methyl iodide and sodium hydroxide (B78521). monash.edu Another approach utilizes a phase-transfer catalyst to facilitate the alkylation of N-protected amino acid esters. monash.edu

A tandem N-alkylation/Claisen rearrangement of α-imino allylesters has been developed for the synthesis of γ,δ-unsaturated quaternary α-amino esters. researchgate.net Mechanistic studies, including isotopic labeling and kinetic isotope effect experiments, have shed light on the details of this transformation. researchgate.net

N-Acylation: N-acylation involves the introduction of an acyl group onto the nitrogen atom. This is typically achieved by reacting the secondary amine with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base.

Intramolecular Cyclization Reactions for Heterocycle Formation

The presence of both an amine and a carboxylic acid functionality in Glycine, N-(2,6-dimethylphenyl)- allows for intramolecular cyclization reactions to form heterocyclic structures. For instance, the formation of 1,4-diarylpiperazine-2,5-diones can occur through the intermolecular cyclization of 2-chloro-N-aryl acetamides, which are precursors to N-aryl glycines. rsc.orgresearchgate.net A proposed mechanism involves the copper(II)-mediated formation of a piperazine-2,5-dione intermediate, which is then cleaved to afford the N-aryl glycine. rsc.orgresearchgate.net

Furthermore, crowded ketenes have been shown to undergo intramolecular cyclization of the ketene (B1206846) oxygen onto an ortho-alkyl group to yield substituted isochromenes, suggesting the possibility of similar cyclizations for appropriately substituted derivatives of Glycine, N-(2,6-dimethylphenyl)-. rsc.org

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Reactivity

The 2,6-dimethylphenyl group influences the reactivity of the aromatic ring. The two methyl groups are ortho, para-directing and activating for electrophilic aromatic substitution, but they also introduce significant steric hindrance around the aromatic ring.

Electrophilic Aromatic Substitution: While the methyl groups activate the ring towards electrophiles, the steric bulk can hinder the approach of reactants to the ortho and para positions. organic-chemistry.org However, functionalization at the less sterically hindered para position (position 4) may be possible under certain conditions.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the 2,6-dimethylphenyl ring is generally difficult due to the electron-rich nature of the ring. Such reactions would require the presence of strong electron-withdrawing groups on the ring, which are not present in the parent molecule.

The reactivity of the aromatic ring can also be influenced by the other functional groups in the molecule. For example, the amino group can be oxidized to form reactive intermediates that could potentially lead to further functionalization of the aromatic ring. researchgate.net

Regioselectivity in Aromatic Substitution Reactions

The aryl group in Glycine, N-(2,6-dimethylphenyl)- is a substituted benzene (B151609) ring, and its behavior in electrophilic aromatic substitution (SEAr) reactions is dictated by the directing effects of its substituents: the two methyl groups and the N-acylamino group.

Directing Effects of Substituents:

N-Acylamino Group: The amide group is a powerful ortho-, para-directing activator. The nitrogen atom's lone pair can be donated into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. wikipedia.orgdalalinstitute.com This delocalization stabilizes the arenium ion intermediate formed during ortho or para attack. lkouniv.ac.inlibretexts.org

Methyl Groups (-CH₃): Alkyl groups are activating and ortho-, para-directing due to their electron-donating inductive effect and hyperconjugation. lkouniv.ac.inlibretexts.org They stabilize the positive charge in the arenium ion intermediate, particularly when the charge is on the carbon atom to which the methyl group is attached. libretexts.org

Combined Influence and Steric Hindrance: In the N-(2,6-dimethylphenyl) moiety, the powerful ortho-, para-directing N-acylamino group would typically direct incoming electrophiles to the two ortho positions (C2, C6) and the para position (C4). However, the C2 and C6 positions are already occupied by methyl groups. Therefore, the directing effects of both the amide and the methyl groups converge, strongly favoring substitution at the C4 (para) position.

Furthermore, the two methyl groups at the ortho positions create significant steric hindrance. quora.com This physical barrier makes it difficult for an incoming electrophile to approach the C3 and C5 (meta) positions, further reinforcing the preference for substitution at the less hindered C4 position. The result is high regioselectivity for para-substitution.

While standard electrophilic aromatic substitutions like nitration or halogenation on this specific substrate are not extensively detailed in readily available literature, the directing principles are well-established. For example, the nitration of toluene, which has one activating methyl group, yields a mixture of ortho and para products, with the meta product being minor. libretexts.org In the case of N-(2,6-dimethylphenyl)acetamide, the combined electronic and steric factors lead to an even more pronounced preference for a single isomer.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of N-(2,6-dimethylphenyl)acetamide

| Reaction Type | Electrophile | Predicted Major Product | Mechanistic Rationale |

|---|---|---|---|

| Nitration | NO₂⁺ | N-(4-nitro-2,6-dimethylphenyl)acetamide | The N-acylamino and methyl groups are ortho, para-directing. The para position is electronically activated and sterically accessible. |

| Halogenation | Br⁺ / Cl⁺ | N-(4-bromo-2,6-dimethylphenyl)acetamide | The para position is strongly activated by resonance from the amide and induction from the methyl groups, and is the most sterically accessible site. |

| Sulfonation | SO₃ | N-(4-sulfo-2,6-dimethylphenyl)acetamide | Similar to nitration and halogenation, electronic activation and steric factors favor para-substitution. |

| Friedel-Crafts Acylation | RCO⁺ | N-(4-acyl-2,6-dimethylphenyl)acetamide | Strong deactivation of the ring by the acyl group once attached often prevents multiple acylations. The initial substitution is directed para. |

Catalytic Activation of the Aryl Moiety

Modern synthetic methods allow for the functionalization of aromatic C-H bonds through catalytic activation, often using transition metals like palladium. rsc.orgnih.gov These methods can offer different regioselectivity compared to classical SEAr reactions, frequently guided by a directing group within the molecule.

Directed Ortho-Metalation (DoM): The amide functionality in Glycine, N-(2,6-dimethylphenyl)- can act as a powerful directed metalation group (DMG). wikipedia.orgorganic-chemistry.org In a process known as Directed ortho-Metalation (DoM), the oxygen atom of the amide carbonyl can coordinate to a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.org This coordination brings the base into proximity with the ortho C-H bonds of the aromatic ring, increasing their kinetic acidity and facilitating deprotonation to form an aryllithium intermediate. wikipedia.orgorganic-chemistry.org

For the N-(2,6-dimethylphenyl) group, the ortho positions are C3 and C5 relative to the amide-bearing carbon. The mechanism proceeds as follows:

Coordination: The Lewis basic amide oxygen coordinates to the lithium atom of the organolithium reagent. wikipedia.org

Deprotonation: The alkyl anion then selectively removes a proton from the nearest ortho position (C3 or C5), forming a stable aryllithium intermediate. wikipedia.org

Electrophilic Quench: This nucleophilic aryllithium species can then react with a wide range of electrophiles (E+), resulting in the formation of a new C-E bond exclusively at the ortho position. acs.org

This strategy completely overrides the normal electronic preferences of the ring, allowing for functionalization at positions that are typically difficult to access.

Palladium-Catalyzed C-H Functionalization: Palladium-catalyzed reactions have become a cornerstone for C-H functionalization. nih.govnih.gov The amide group can also direct palladium catalysts to the ortho C-H bonds (C3, C5). The general catalytic cycle often involves:

C-H Activation: The amide directs the Pd(II) catalyst to an ortho C-H bond, which is then cleaved to form a five-membered cyclopalladated intermediate (a palladacycle). nih.gov

Oxidative Addition/Reductive Elimination: This palladacycle can then undergo various transformations. For instance, in cross-coupling reactions, it might react with an organohalide via oxidative addition, followed by reductive elimination to form a new C-C bond and regenerate the Pd(II) catalyst. nih.gov Alternatively, the palladacycle can be oxidized to a Pd(IV) species, which then undergoes reductive elimination to form the product. nih.gov

Research has shown that N-aryl amides are effective substrates for such transformations, enabling the introduction of various functional groups at the ortho position. nih.govnih.gov

Table 2: Examples of Catalytic Activation of N-Aryl Amide Systems

| Reaction Type | Catalyst/Reagent System | Directing Group | Position Functionalized | Product Type | Reference |

|---|---|---|---|---|---|

| Directed Lithiation | n-BuLi / TMEDA | Amide (-NR-C=O) | Ortho (C3/C5) | ortho-Substituted Aryl Amide | wikipedia.orgunblog.fr |

| Pd-Catalyzed Arylation | Pd(OAc)₂ / Ligand | Amide (-NR-C=O) | Ortho (C3/C5) | ortho-Arylated Aryl Amide | nih.gov |

| Rh-Catalyzed Amidation | [Cp*RhCl₂]₂ / AgSbF₆ | Amide (-NR-C=O) | Ortho (C3/C5) | ortho-Amidated Aryl Amide | whiterose.ac.uk |

| Metal-Free C-H Alkyliminylation | Tf₂O / 2-F-Pyridine | Amide (-NR-C=O) | (Reacts at Amide) | α,β-Unsaturated Ketimine | researchgate.netresearchgate.net |

These mechanistic pathways highlight the versatility of the amide group in controlling reactivity. While classical electrophilic substitution is governed by the inherent electronic properties of the aromatic ring, modern catalytic methods leverage the coordinating power of the amide to direct reactions to specific C-H bonds, enabling the synthesis of complex, highly substituted aromatic compounds.

Theoretical and Computational Chemical Analyses of Glycine, N 2,6 Dimethylphenyl

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are central to understanding the intrinsic properties of a molecule. DFT methods offer a favorable balance between computational cost and accuracy, making them ideal for studying molecules of the size of Glycine (B1666218), N-(2,6-dimethylphenyl)-. globalresearchonline.net These calculations solve the Schrödinger equation in an approximate manner to yield information about the molecule's electronic structure and a host of related properties.

Optimized Geometries and Conformational Energy Landscapes

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. For a flexible molecule like Glycine, N-(2,6-dimethylphenyl)-, which has several rotatable bonds, multiple conformations may exist. A key aspect of the analysis is to explore the conformational energy landscape to identify the global minimum energy structure and other low-energy conformers.

This process involves performing geometry optimizations starting from various initial structures. For each conformer, the geometry is systematically adjusted to find the arrangement with the lowest potential energy. storion.ru A vibrational frequency analysis is then typically performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies). ul.pt

The relative energies of these conformers are crucial, as they determine the population of each conformer at a given temperature according to the Boltzmann distribution. Methods like adiabatic Ramachandran maps can be calculated by systematically rotating key dihedral angles (e.g., around the N-C and C-C bonds of the glycine backbone) and optimizing the rest of the structure at each step to map the potential energy surface. arxiv.org Such studies on related N-aryl glycine oligomers have shown that the presence of the anilide group can strongly influence conformational preferences. researchgate.net

Table 1: Illustrative Relative Energies of Key Conformers of Glycine, N-(2,6-dimethylphenyl)- This table presents hypothetical data that would be obtained from DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory).

| Conformer | Dihedral Angle (C-N-Cα-C=O) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| 1 (Global Minimum) | 175.8° | 0.00 | 75.3 |

| 2 | -65.2° | 1.15 | 12.1 |

| 3 | 70.1° | 1.25 | 10.2 |

| 4 | 5.4° | 2.50 | 2.4 |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Reactivity Descriptors

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. The LUMO is the orbital that is most likely to accept an electron, indicating sites prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. semanticscholar.orgresearchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated using Koopmans' theorem or related approximations. These descriptors provide quantitative measures of the molecule's reactivity. irjweb.comajchem-a.com

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

Table 2: Illustrative FMO Energies and Reactivity Descriptors for Glycine, N-(2,6-dimethylphenyl)- This table presents hypothetical data calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Value | Unit |

|---|---|---|

| EHOMO | -6.15 | eV |

| ELUMO | -0.98 | eV |

| HOMO-LUMO Gap (ΔE) | 5.17 | eV |

| Ionization Potential (I) | 6.15 | eV |

| Electron Affinity (A) | 0.98 | eV |

| Electronegativity (χ) | 3.565 | eV |

| Chemical Hardness (η) | 2.585 | eV |

| Chemical Softness (S) | 0.193 | eV⁻¹ |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are highly effective at predicting spectroscopic data, which can be used to validate experimental results or to aid in structural elucidation.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating NMR shielding tensors. nih.gov These tensors are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Accurate prediction of ¹H and ¹³C NMR chemical shifts can help confirm the assigned structure and can be particularly useful for resolving ambiguities in complex spectra or for distinguishing between different isomers or conformers. bohrium.comacs.org For complex molecules, empirical scaling factors or more advanced machine learning-enhanced methods can be applied to improve the accuracy of the predicted shifts. nih.govrsc.org

Vibrational Frequencies: The analysis of vibrational frequencies (infrared and Raman spectra) provides a fingerprint of the molecule. DFT calculations can compute these frequencies and their corresponding intensities. The calculated frequencies are often systematically overestimated due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to achieve better agreement with experimental data. globalresearchonline.netscirp.org This analysis helps in assigning specific vibrational modes to the observed spectral bands, such as the C=O stretch of the carboxylic acid, the N-H bend, and the various aromatic C-H and C-C vibrations. nih.govresearchgate.net

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for Glycine, N-(2,6-dimethylphenyl)- This table presents hypothetical data to illustrate the comparison between calculated and experimental values.

| Parameter | Atom/Group | Predicted Value (GIAO-DFT) | Hypothetical Experimental Value |

|---|---|---|---|

| ¹³C NMR Shift (ppm) | Carbonyl (C=O) | 174.5 | 173.8 |

| Aromatic C-N | 145.2 | 144.9 | |

| Aromatic C-CH₃ | 136.8 | 136.5 | |

| IR Frequency (cm⁻¹) | Carboxylic Acid O-H Stretch | 3450 (scaled) | 3435 |

| Carbonyl C=O Stretch | 1720 (scaled) | 1715 |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov

For Glycine, N-(2,6-dimethylphenyl)-, an all-atom explicit solvent MD simulation would be performed. The molecule would be placed in a periodic box filled with solvent molecules (e.g., water, DMSO) and simulated for nanoseconds or even microseconds. f1000research.com This approach is crucial for understanding:

Conformational Dynamics: MD simulations can reveal the transitions between different conformational states identified by quantum calculations, providing insight into the flexibility of the molecule in solution. nih.govacs.org

Solvent Effects: The explicit presence of solvent molecules allows for a detailed analysis of solute-solvent interactions, such as hydrogen bonding between the carboxylic acid/amine groups and water. aip.orgnih.gov The structure of the solvent around the molecule (solvation shell) and its influence on the preferred conformation of the solute can be quantified. researchgate.net

Analysis of the MD trajectory would involve calculating properties like root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and radial distribution functions (RDFs) to characterize the solvation structure.

Reaction Mechanism Calculations (Transition State Theory) for Elucidating Synthetic Pathways and Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of Glycine, N-(2,6-dimethylphenyl)-, which is often formed via N-arylation, DFT calculations can be used to map out the entire reaction pathway. This involves identifying and calculating the energies of reactants, intermediates, products, and, most importantly, the transition states (TS) that connect them. pku.edu.cn

A transition state is a first-order saddle point on the potential energy surface. storion.ru Locating the TS and calculating its energy relative to the reactants gives the activation energy (energy barrier) of the reaction, which is the key determinant of the reaction rate. By comparing the energy barriers of different possible pathways (e.g., oxidative addition/reductive elimination vs. σ-bond metathesis in copper-catalyzed N-arylation), the most favorable mechanism can be determined. rsc.orguni-saarland.demdpi.com Such studies would clarify the role of catalysts, solvents, and substituents in the synthesis of N-aryl glycines.

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Parameters

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of molecules based on their chemical structure. mdpi.com These models correlate physicochemical properties with numerical descriptors calculated from the molecular structure. nih.gov

For Glycine, N-(2,6-dimethylphenyl)-, a QSPR model could be developed to predict various non-biological parameters without the need for experimental measurement. This typically involves:

Descriptor Calculation: Calculating a large number of molecular descriptors (e.g., topological, constitutional, electronic, quantum mechanical) for a set of related molecules. researchgate.net

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks, Support Vector Machines) to build a mathematical model that links a subset of these descriptors to a specific property. nih.govnih.gov

Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets. researchgate.net

QSPR models could be developed to predict properties such as aqueous solubility, partition coefficient (logP), melting point, or boiling point for a series of N-aryl glycine derivatives.

Role As a Synthetic Building Block in Complex Molecule Synthesis

Application in the Construction of Novel Nitrogen-Containing Heterocyclic Systems

Glycine (B1666218), N-(2,6-dimethylphenyl)- serves as a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic systems. Its inherent amino acid structure allows it to participate in cyclization reactions, often through multicomponent reactions (MCRs) that enable the rapid assembly of complex molecular frameworks.

One of the most prominent applications of this compound is in the Ugi four-component reaction (Ugi-4CR). The Ugi reaction, which combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, is a powerful tool for generating molecular diversity. When Glycine, N-(2,6-dimethylphenyl)- is employed as the carboxylic acid component, it can lead to the formation of highly substituted peptide-like structures which can subsequently undergo intramolecular reactions to yield heterocycles. For instance, Ugi adducts derived from this glycine derivative can cyclize to form pyrrolidin-2-ones.

Furthermore, N-substituted glycine derivatives, including Glycine, N-(2,6-dimethylphenyl)-, have been utilized in decarboxylative annulation reactions. For example, the reaction with 3-formyl chromones in the presence of a copper catalyst can yield chromeno[2,3-b]pyrrol-4(1H)-ones, demonstrating the utility of this building block in constructing fused heterocyclic systems. The 2,6-dimethylphenyl group in these reactions can play a crucial role in influencing the stereochemical outcome and stability of the resulting products.

The synthesis of pyrrolopiperazine-2,6-diones has also been achieved through a sequence involving an Ugi reaction followed by nucleophilic substitution and N-acylation, showcasing the versatility of N-substituted glycines in building complex heterocyclic scaffolds.

Table 1: Examples of Heterocyclic Systems Synthesized from Glycine, N-(2,6-dimethylphenyl)- Derivatives

| Heterocyclic System | Synthetic Method | Key Features |

|---|---|---|

| Pyrrolidin-2-ones | Ugi-4CR followed by cyclization | Rapid assembly of a core heterocyclic structure. |

| Chromeno[2,3-b]pyrrol-4(1H)-ones | Decarboxylative annulation | Formation of fused heterocyclic systems. |

Utilization in Peptide Mimicry or Peptidomimetic Design (Focus on Structural Scaffolds)

The field of peptidomimetics aims to develop molecules that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. Glycine, N-(2,6-dimethylphenyl)- is a valuable tool in this area due to its ability to serve as a scaffold for creating non-natural peptide-like structures known as peptoids.

Peptoids, or N-substituted glycines, are a class of peptide mimics where the side chain is attached to the nitrogen atom of the backbone rather than the α-carbon. The use of Glycine, N-(2,6-dimethylphenyl)- as a monomer in peptoid synthesis introduces a rigid and bulky aromatic group onto the backbone. This substitution has a profound impact on the conformational properties of the resulting oligomer. The steric hindrance provided by the 2,6-dimethylphenyl group can restrict bond rotation, leading to more defined and predictable three-dimensional structures.

The Ugi reaction is also a key methodology in this context, enabling the facile synthesis of polypeptoids. By incorporating Glycine, N-(2,6-dimethylphenyl)- into Ugi-based combinatorial approaches, libraries of diverse peptoid structures can be generated for screening in drug discovery programs. The resulting molecules, which are essentially N-acylamino acid amides, can mimic the spatial arrangement of amino acid residues in a natural peptide, allowing them to interact with biological targets.

The 2,6-dimethylphenyl group can act as a rigid structural element, helping to enforce specific secondary structures, such as turns or helices, in the peptoid backbone. This control over conformation is critical for designing peptidomimetics with high receptor affinity and specificity.

Integration into Macrocyclic Architectures and Cage Compounds

The synthesis of macrocycles and cage compounds is a challenging area of organic chemistry that often requires precursors with specific conformational pre-dispositions. The structural rigidity and defined geometry of Glycine, N-(2,6-dimethylphenyl)- make it an attractive candidate for incorporation into such large, cyclic structures.

While specific examples of the direct use of Glycine, N-(2,6-dimethylphenyl)- in the synthesis of macrocycles and cage compounds are not extensively documented in readily available literature, its potential can be inferred from its role in forming rigid peptide-like chains. The steric bulk of the 2,6-dimethylphenyl group can act as a "cornerstone" or a "hinge" element within a linear precursor, facilitating a pre-organized conformation that is conducive to macrocyclization.

The principles of using N-substituted amino acids in ring-closing reactions are well-established. The Ugi reaction, for instance, can be adapted for intramolecular versions to create macrocyclic peptides. By designing a linear precursor containing Glycine, N-(2,6-dimethylphenyl)- and appropriate reactive termini, it is conceivable to achieve macrocyclization with a degree of conformational control.

Future research may explore the use of this building block in the template-directed synthesis of macrocycles, where the 2,6-dimethylphenyl group could interact with a template molecule to promote the desired ring-closing event.

Precursor for Advanced Organic Materials (e.g., Monomers for Polymerization, Scaffolds for Porous Materials)

The unique properties of Glycine, N-(2,6-dimethylphenyl)- also extend to the field of materials science, where it can serve as a precursor for the development of advanced organic materials.

One notable application is in the area of photopolymerization. N-aryl glycines, including N-phenyl glycine and its derivatives, are known to act as efficient photoinitiators for the free-radical polymerization of acrylates and the cationic polymerization of epoxides and divinyl ethers. These compounds are valuable in applications such as stereolithography and the formulation of polymeric dental materials. While the specific use of Glycine, N-(2,6-dimethylphenyl)- as a photoinitiator is not explicitly detailed, its structural similarity to other effective N-aryl glycines suggests its potential in this area. The 2,6-dimethylphenyl group could influence the photophysical properties and initiation efficiency of the molecule.

Furthermore, the rigid and well-defined structure of Glycine, N-(2,6-dimethylphenyl)- makes it a potential building block for the creation of porous organic materials. By incorporating this unit into larger, covalently linked networks, it may be possible to design materials with controlled pore sizes and high surface areas. The steric bulk of the 2,6-dimethylphenyl groups could prevent the close packing of the polymer chains, thereby generating intrinsic microporosity. Such materials could have applications in gas storage, separation, and catalysis.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Glycine, N-(2,6-dimethylphenyl)- |

| Pyrrolidin-2-one |

| Chromeno[2,3-b]pyrrol-4(1H)-one |

| Pyrrolopiperazine-2,6-dione |

| N-phenyl glycine |

| Acrylate |

| Epoxide |

Advanced Analytical Methodologies for Characterization and Quantification of Glycine, N 2,6 Dimethylphenyl

Development of Hyphenated Chromatographic Techniques for Purity Assessment and Trace Analysis

Hyphenated chromatographic techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are fundamental for the purity assessment and trace analysis of Glycine (B1666218), N-(2,6-dimethylphenyl)- in research samples. These methods offer high sensitivity and selectivity, which are essential for distinguishing the target analyte from structurally similar impurities and matrix components.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful tool for analyzing non-volatile and thermally labile compounds like N-aryl amino acids. For Glycine, N-(2,6-dimethylphenyl)-, a reverse-phase LC method would typically be employed, using a C18 column to separate the compound from potential starting materials, such as 2,6-dimethylaniline (B139824), and by-products from its synthesis. The separation is often achieved using a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724), both typically containing a small percentage of an acid (e.g., formic acid) to improve peak shape and ionization efficiency. sciex.com

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is generally effective for this class of compounds, protonating the molecule to generate the precursor ion [M+H]⁺. For Glycine, N-(2,6-dimethylphenyl)- (molar mass 179.22 g/mol ), the expected precursor ion would be at m/z 180.1. nih.govnih.gov In tandem MS, this precursor ion is isolated and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantification. sciex.comlcms.czgreyhoundchrom.com The advantage of LC-MS/MS is its ability to perform analysis with minimal sample preparation, often requiring only dissolution and filtration. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

While Glycine, N-(2,6-dimethylphenyl)- is a non-volatile amino acid, GC-MS analysis can be performed after a derivatization step to increase its volatility and thermal stability. nih.gov A common derivatization process involves esterification followed by acylation. nih.govpensoft.net This two-step process converts the polar amino acid into a less polar derivative suitable for GC analysis. GC-MS is particularly useful for identifying volatile impurities that may be present in a sample, such as residual solvents or unreacted 2,6-dimethylaniline. The mass spectrometer provides definitive identification of the separated components based on their mass spectra.

Table 1: Exemplary LC-MS/MS and GC-MS Parameters for Analysis of Glycine, N-(2,6-dimethylphenyl)-

| Parameter | LC-MS/MS | GC-MS (with derivatization) |

|---|---|---|

| Chromatography Column | Reverse-phase C18 (e.g., 10 cm x 2.1 mm, 2.7 µm) greyhoundchrom.com | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm) |

| Mobile/Carrier Gas | Gradient of Water/Acetonitrile with 0.1% Formic Acid sciex.com | Helium |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Electron Ionization (EI) |

| Precursor Ion (m/z) | 180.1 [M+H]⁺ nih.gov | Dependent on derivatizing agent |

| Key Application | Quantification, Purity of non-volatile compounds | Analysis of volatile impurities, quantification after derivatization |

Capillary Electrophoresis for High-Resolution Separations

Capillary electrophoresis (CE) offers an alternative and complementary approach to liquid chromatography for the analysis of charged species like Glycine, N-(2,6-dimethylphenyl)-. CE provides extremely high separation efficiency and requires minimal sample and solvent consumption. ncfinternational.it

In its most common format, Capillary Zone Electrophoresis (CZE), separation is based on the differential migration of analytes in an electric field. ncfinternational.itmdpi.com The velocity of an ion is determined by its charge-to-size ratio. ncfinternational.it Since Glycine, N-(2,6-dimethylphenyl)- is an amphiprotic molecule, its charge is dependent on the pH of the background electrolyte (BGE). By carefully selecting the pH of the BGE, optimal separation from impurities with different pKa values can be achieved. For instance, at a low pH, the carboxyl group would be protonated and the amino group would be protonated, resulting in a net positive charge.

CE is particularly advantageous for separating compounds that are difficult to resolve by HPLC. taltech.ee Its high-resolution capability makes it suitable for assessing the purity of research samples where closely related impurities might be present. When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for both separation and identification, offering high sensitivity. nih.gov

The compound Glycine, N-(2,6-dimethylphenyl)- is not chiral, as it does not possess a stereocenter. Therefore, chiral separations are not applicable for this specific molecule.

Electrochemical Methods for Redox Behavior Studies and Analytical Sensing Platforms

Electrochemical methods can be employed to investigate the redox behavior of Glycine, N-(2,6-dimethylphenyl)- and to develop sensitive analytical sensors. nih.gov Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are used to study the electron transfer properties of electroactive molecules. mdpi.com

The N-(2,6-dimethylphenyl) group, being an aniline (B41778) derivative, is expected to be electrochemically active and susceptible to oxidation at an electrode surface. semanticscholar.org Studying the electrochemical behavior provides fundamental insights into its reactivity and potential metabolic pathways. semanticscholar.org The redox potential, determined by CV, is a key parameter that reflects the ease with which the molecule can be oxidized or reduced. electrochemsci.orgxmu.edu.cn

This redox activity can be harnessed to create analytical sensing platforms. An electrochemical sensor could be fabricated by modifying an electrode (e.g., glassy carbon or screen-printed electrode) with materials that facilitate the electron transfer of Glycine, N-(2,6-dimethylphenyl)-. mdpi.commmu.ac.uk The current generated during the electrochemical reaction would be proportional to the concentration of the compound, allowing for its quantification. mmu.ac.uk These sensors offer advantages such as rapid analysis, high sensitivity, and the potential for portability and miniaturization. acs.org

Table 2: Potential Electrochemical Techniques and Their Applications

| Technique | Principle | Application for Glycine, N-(2,6-dimethylphenyl)- |

|---|---|---|

| Cyclic Voltammetry (CV) | Measures the current response to a linearly cycled potential sweep. mdpi.com | Study of redox potentials, reaction reversibility, and electron transfer kinetics. nih.gov |

| Differential Pulse Voltammetry (DPV) | Applies voltage pulses to enhance sensitivity by minimizing background current. mdpi.com | Trace quantification in research samples. |

| Amperometry | Measures current at a fixed potential. | Development of dedicated sensors for continuous or rapid monitoring. |

Microfluidic Platforms for Reaction Monitoring and High-Throughput Screening

Microfluidic platforms, or "lab-on-a-chip" systems, integrate and miniaturize laboratory functions into a single device. These platforms are increasingly used in chemical synthesis research for reaction monitoring and high-throughput screening (HTS). rug.nl

For the synthesis of Glycine, N-(2,6-dimethylphenyl)-, which can be produced from 2-chloro-N-aryl acetamides nih.govrsc.org, a microfluidic reactor could be used to precisely control reaction parameters such as temperature, pressure, and reaction time on a microscale. This allows for rapid optimization of reaction conditions to maximize yield and minimize by-product formation. In-line analytical techniques, such as UV-Vis spectroscopy or mass spectrometry, can be integrated with the microfluidic chip to provide real-time monitoring of the reaction progress.

Furthermore, microfluidic devices are ideal for high-throughput screening (HTS) of catalysts or reaction conditions for the synthesis. researchgate.netsinica.edu.tw By running numerous reactions in parallel on a single chip, researchers can quickly identify the most efficient synthetic routes. This approach significantly accelerates the research and development process compared to traditional batch synthesis methods. labmanager.com The small volumes used in microfluidics also reduce reagent consumption and waste generation.

Structure Property Relationship Studies in Non Biological Systems

Correlating Structural Modifications with Intrinsic Chemical Reactivity and Selectivity

The intrinsic chemical reactivity of N-aryl glycines, including the N-(2,6-dimethylphenyl)- derivative, is significantly influenced by the nature of the N-aryl substituent. These compounds have garnered interest for their applications as photopolymerization initiators. In these applications, N-phenyl glycine (B1666218) and its derivatives can act as initiators for the free-radical photopolymerization of acrylates and the cationic photopolymerization of epoxides and divinyl ethers.

The reactivity in these photochemical processes is tied to the ability of the molecule to undergo decarboxylation. For instance, N-phenyl glycine can provide a methyleneamino synthon through fluorescein-catalyzed decarboxylation, which can then participate in α-amino–alkylation reactions. The substitution on the phenyl ring, such as the two methyl groups in the 2 and 6 positions, modulates the electronic environment of the nitrogen atom and the aromatic ring, thereby influencing the efficiency and pathway of such photochemical reactions. The steric hindrance provided by the ortho-methyl groups can also play a role in the selectivity of reactions involving the nitrogen or adjacent carbons.

Furthermore, N-aryl glycines can participate in photoredox cross-dehydrogenative coupling reactions. The specific substituents on the aryl ring dictate the redox potential of the molecule, which is a critical parameter for the feasibility and efficiency of these catalytic cycles. Structural modifications, therefore, serve as a tool to fine-tune the reactivity of the glycine derivative for specific synthetic applications.

Influence of Substituents on Electronic Properties (e.g., Acidity, Basicity, Dipole Moment)

Substituents on the N-aryl ring of glycine derivatives exert a profound influence on their electronic properties. The acidity of the carboxylic acid proton and the basicity of the nitrogen atom are directly linked to the electron-donating or electron-withdrawing nature of the substituents. In N-(2,6-dimethylphenyl)-glycine, the two methyl groups are electron-donating through an inductive effect, which increases the electron density on the nitrogen atom, thereby enhancing its basicity compared to unsubstituted N-phenyl glycine.

Computational studies on various N-substituted glycine derivatives have shown that properties like electronegativity and dipole moment are sensitive to the nature of the N-substituent. For example, increasing the hydrocarbon chain length in N-alkyl glycines leads to changes in lipophilicity and dipole moment. While specific data for the 2,6-dimethylphenyl derivative is not detailed in these studies, the principles are transferable. The introduction of the bulky, relatively nonpolar 2,6-dimethylphenyl group would be expected to significantly alter the molecule's dipole moment and electronic distribution compared to simpler alkyl or unsubstituted aryl derivatives.

The preferred site of protonation in glycine derivatives is typically the terminal nitrogen atom. The gas-phase basicity (GB) and proton affinity (PA) are key measures of this property. The electron-donating methyl groups in N-(2,6-dimethylphenyl)-glycine would be expected to increase its intrinsic basicity. The table below compares the properties of N-(2,6-dimethylphenyl)glycine with a derivative having an electron-withdrawing group, illustrating the impact of substituents.

| Compound | Substituent Nature | Melting Point (°C) | Expected Effect on Basicity |

|---|---|---|---|

| N-(2,6-dimethylphenyl)glycine | Electron-donating (two -CH3) | 152–154 | Increase |

| N-(2-Fluorophenyl)glycine | Electron-withdrawing (-F) | 144–146 | Decrease |

Conformational Preferences and Their Impact on Crystallinity and Supramolecular Assembly

The three-dimensional structure and conformational preferences of N-(2,6-dimethylphenyl)-glycine are critical determinants of its solid-state properties, such as crystallinity and molecular packing. The molecule's conformation is largely governed by the rotation around the N-C(aryl) and N-C(methylene) bonds. A key feature in related structures is the dihedral angle between the plane of the phenyl ring and the plane of the amide/acid group. In the closely related compound, N-(2,6-dimethylphenyl)succinimide, this dihedral angle is 75.9°. This significant twist is due to the steric hindrance from the two ortho-methyl groups, which prevents the molecule from adopting a planar conformation. This steric constraint is a dominant feature that will also dictate the conformational landscape of N-(2,6-dimethylphenyl)-glycine.

In the solid state, N-substituted glycine derivatives often form extensive networks of hydrogen bonds. In N-alkylated glycinium chlorides, for example, cations and anions are connected into centrosymmetric dimers that are further linked into endless chains via hydrogen bonding. For N-(2,6-dimethylphenyl)-glycine, the carboxylic acid group can act as a hydrogen bond donor (O-H) and acceptor (C=O), while the secondary amine can act as a donor (N-H). In the precursor molecule, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, molecules are linked into chains through N—H⋯O hydrogen bonds. It is highly probable that N-(2,6-dimethylphenyl)-glycine forms similar hydrogen-bonded chains or more complex supramolecular assemblies in its crystalline form, influencing its melting point and solubility.

The ability of glycine itself to exist in different crystalline forms, or polymorphs (e.g., α, β, and γ forms), is well-documented. This polymorphism arises from different arrangements and hydrogen-bonding networks in the crystal lattice. The bulky N-(2,6-dimethylphenyl) substituent will significantly influence the possible packing arrangements, potentially favoring certain polymorphs or leading to unique crystal structures not observed for simpler glycine derivatives. Intramolecular hydrogen bonding can also play a role in stabilizing specific conformers, though this is often in competition with the stronger intermolecular hydrogen bonds that define the crystal lattice.

Design Principles for Modulating Physicochemical Characteristics (e.g., Solubility in Non-Aqueous Solvents, Thermal Stability)

The physicochemical characteristics of N-(2,6-dimethylphenyl)-glycine, such as its solubility and thermal stability, can be modulated by targeted structural design.

Solubility: The solubility of a molecule is governed by the balance between its crystal lattice energy and the solvation energy in a given solvent. For N-(2,6-dimethylphenyl)-glycine, the presence of the polar carboxylic acid and amine groups allows for interaction with polar solvents, while the nonpolar 2,6-dimethylphenyl group enhances solubility in non-aqueous, organic solvents. To increase solubility in less polar organic solvents, one common strategy is esterification of the carboxylic acid group. For example, the ethyl ester of N-(2,6-dimethylphenyl)-glycine is a related derivative with altered solubility properties. The table below lists some properties of this ester.

| Property | Value for N-(2,6-dimethylphenyl)-glycine, ethyl ester |

|---|---|

| Molecular Formula | C12H17NO2 |

| Molecular Weight | 207.27 g/mol |

| Topological Polar Surface Area | 38.3 Ų |

| Rotatable Bond Count | 5 |

| Hydrogen Bond Acceptor Count | 3 |

Thermal Stability: N-aryl glycines are noted for their good thermal stability. The parent compound, glycine, decomposes at approximately 250°C in an endothermic process, yielding primarily water and ammonia. The thermal decomposition of amino acids is a decomposition process, not melting or sublimation, and occurs at well-defined temperatures. The introduction of the bulky and stable 2,6-dimethylphenyl group onto the nitrogen atom is expected to enhance the thermal stability of the molecule compared to glycine itself. The melting point of N-(2,6-dimethylphenyl)glycine is 152–154°C, which is a measure of the stability of its crystal lattice. The ultimate thermal decomposition temperature is expected to be significantly higher. Modifying the substituents on the aryl ring can further tune this stability; electron-withdrawing groups can sometimes alter decomposition pathways, while other bulky groups might increase stability through favorable packing and intermolecular interactions.

Emerging Research Avenues and Methodological Advancements for Glycine, N 2,6 Dimethylphenyl

Exploration of Photochemical and Mechanochemical Reactivity

The reactivity of Glycine (B1666218), N-(2,6-dimethylphenyl)- under photochemical and mechanochemical conditions is a burgeoning area of research, offering pathways to novel molecular transformations and greener chemical processes.

While direct studies on the photochemical stability of Glycine, N-(2,6-dimethylphenyl)- are not extensively documented, research on related N-aryl glycines provides significant insights. For instance, N-aryl glycines can be synthesized through photoredox catalysis. europa.euresearchgate.net The photoredox Mannich-type reaction between an N-aryl glycine and a silyl (B83357) enol ether, catalyzed by 5-amino fluorescein (B123965) and InBr3 under visible light, showcases a photochemical route to C-C bond formation. europa.eu Furthermore, the decarboxylative coupling of N-phenyl glycine with imidazole-fused heterocycles can be achieved using CsPbBr3 under visible light irradiation. europa.eu These examples suggest that the N-(2,6-dimethylphenyl)glycine molecule possesses the necessary functionalities to participate in similar photochemical reactions, acting as a precursor to radical intermediates that can engage in a variety of coupling processes. researchgate.netacs.org The photochemical degradation of glycine in aqueous aerosol droplets has been observed, indicating that even simple amino acids can undergo reactions when exposed to light, a process that could be influenced by the aromatic substituent in N-(2,6-dimethylphenyl)glycine. copernicus.orgpharmaffiliates.com

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a solvent-free and often more efficient alternative to traditional synthesis. taltech.ee While specific mechanochemical reactions involving Glycine, N-(2,6-dimethylphenyl)- are not yet widely reported, the broader field of mechanochemistry applied to amino acids and their derivatives is well-established. smolecule.comnih.gov For example, the mechanochemical synthesis of glycine oligomers has been demonstrated through high-pressure shearing, suggesting that the amide bond formation is feasible under such conditions. nih.gov The effect of milling frequency on the kinetics of mechanochemical reactions has been studied, revealing a non-linear relationship between frequency and reaction rate. nih.gov Given that solid-state reactions of glycine with other molecules, such as oxalic acid, have been successfully carried out mechanochemically, it is plausible that Glycine, N-(2,6-dimethylphenyl)- could be a substrate for a range of solid-state transformations, including condensation and coupling reactions. rsc.org

Integration into Catalytic Systems as Ligands or Organocatalysts

The structural features of Glycine, N-(2,6-dimethylphenyl)-, particularly the presence of both a carboxylic acid and a secondary amine, make it an attractive candidate for use in catalytic systems, either as a ligand for transition metals or as an organocatalyst.

The ability of amino acids and their derivatives to act as ligands for transition metals is a cornerstone of coordination chemistry and catalysis. The nitrogen and oxygen atoms of the glycine moiety can chelate to a metal center, creating a stable complex that can then catalyze a variety of organic transformations. While direct examples of Glycine, N-(2,6-dimethylphenyl)- as a ligand are not extensively detailed in the literature, research on similar N-aryl glycine derivatives is informative. For instance, a direct N-(hetero)arylation of amino acids has been developed using a copper(I) iodide catalyst in conjunction with 2-isobutyryl cyclohexanone (B45756) as a ligand. researchgate.net This suggests that the N-(2,6-dimethylphenyl)glycine core can be incorporated into ligands for copper-catalyzed reactions. Furthermore, a six-coordinated indium(III) complex bearing redox-active ligands derived from 4,6-di-tert-butyl-N-(2,6-dimethylphenyl)-o-iminobenzoquinone has been synthesized and characterized, highlighting the ability of the N-(2,6-dimethylphenyl) moiety to be part of a sophisticated ligand framework. mdpi.com The synthesis of N-heterocyclic germylenes, which are heavy atom analogues of N-heterocyclic carbenes, has been reported with 2,6-dimethylphenyl substituents, indicating the utility of this group in creating bulky ligands. gcu.ac.uk

The field of organocatalysis, which uses small organic molecules to catalyze reactions, has seen explosive growth. Amino acids and their derivatives are prominent organocatalysts, often acting through the formation of enamines or iminium ions. N-aryl glycines have been employed as precursors in organocatalytic reactions. For example, N-phenyl glycine can generate a methyleneamino synthon through fluorescein-catalyzed decarboxylation, which can then participate in α-amino-alkylation reactions. europa.euresearchgate.net The photoredox cross-dehydrogenative coupling of N-aryl glycines with indoles has been achieved using mesoporous graphitic carbon nitride as a heterogeneous organocatalyst. europa.eu These examples strongly suggest that Glycine, N-(2,6-dimethylphenyl)- could be utilized in similar organocatalytic transformations, with the 2,6-dimethylphenyl group potentially influencing the stereoselectivity and efficiency of the reactions. The development of Csp2–N atropisomers has been achieved through organocatalyzed asymmetric synthesis, a field where N-aryl compounds are of significant interest. rsc.org

Application in Advanced Materials Science (e.g., Functional Coatings, Self-Assembling Systems)

The unique combination of a rigid aromatic group and a flexible amino acid backbone in Glycine, N-(2,6-dimethylphenyl)- makes it a promising building block for advanced materials with tailored properties.

Functional coatings are thin films applied to surfaces to impart specific properties, such as hydrophobicity, corrosion resistance, or biocompatibility. While direct applications of Glycine, N-(2,6-dimethylphenyl)- in functional coatings are not widely reported, related compounds have shown promise. For instance, a patent describes the use of methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)alaninate in an alginate coating for seed treatment, suggesting a role for this structural motif in agricultural technologies. usc.edu.auambeed.com The ability of N-aryl glycines to act as photoinitiators for polymerization reactions is also highly relevant to the development of functional coatings, as this allows for the rapid, light-induced curing of polymer films. researchgate.net A related compound, N-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-2-methoxyaniline, has been noted for its potential use in the development of new materials like polymers or coatings.

Self-assembly is the spontaneous organization of molecules into ordered structures, and it is a powerful tool for creating complex nanomaterials. Amino acids and peptides are well-known for their ability to self-assemble into a variety of structures, such as nanofibers, nanotubes, and hydrogels. The N-(2,6-dimethylphenyl) group can influence the self-assembly process through π-π stacking interactions between the aromatic rings, while the glycine backbone can participate in hydrogen bonding. Although specific studies on the self-assembly of Glycine, N-(2,6-dimethylphenyl)- are limited, research on related systems provides valuable insights. For example, the self-assembly of amino acid-based amphiphiles is influenced by the nature of the amino acid and the counterion. winssolutions.org Furthermore, peptides containing a structurally similar residue, 2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid, have been synthesized and studied for their self-assembly properties. The principles governing the self-assembly of amphipathic β-sheet peptides, which rely on the segregation of hydrophobic and hydrophilic residues, are also applicable to the design of self-assembling systems based on N-(2,6-dimethylphenyl)glycine. google.com

Theoretical Predictions Guiding Experimental Design and Discovery

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. Such theoretical studies can provide valuable guidance for the experimental design of new reactions and materials involving Glycine, N-(2,6-dimethylphenyl)-.

DFT has also been employed to study the non-covalent interactions that govern the formation of molecular complexes, which is particularly relevant for understanding the potential of Glycine, N-(2,6-dimethylphenyl)- in self-assembly and as a ligand. acs.org For example, DFT calculations have been used to study the interaction of glycolic acid, a structural analogue of glycine, with metal cations. acs.org Similar calculations could be used to predict the binding affinity of Glycine, N-(2,6-dimethylphenyl)- for various metal ions, aiding in the design of new catalysts. Furthermore, theoretical investigations into the reaction mechanisms of processes involving glycine derivatives, such as the synthesis of glycine betaine (B1666868) derivatives, have been conducted to understand the energetics of different reaction pathways. nih.gov Such computational studies can help to rationalize experimental observations and guide the optimization of reaction conditions.